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molecular formula C12H19NO5 B3325067 (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 204767-14-6

(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B3325067
M. Wt: 257.28 g/mol
InChI Key: VCCMUNXIQVLTJP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04962202

Procedure details

Ethyl ester of 1-t-butoxycarbonyl-L-hydroxy-proline (7.77 g) was dissolved in DMSO (30 ml), added dicyclohexylcarbodiimide (18.4 g) and 2.4 ml of pyridine and 1.2 ml of trifluoroacetic acid were added dropwise at room temperature while stirring. The mixture was stirred for two hours at that temperature, then ethyl acetate was added to the reaction mixture and insolubles were filtered off. The filtrate was washed with water, dried over Na2SO4 and distilled off the solvent used, under reduced pressure. The residue was passed through a column packed with 120 g of silica gel and eluted with benzene-ethyl acetate (98:2 v/v) and thus the objective compound was obtained (yield: 7.1 lg).
[Compound]
Name
Ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:16][C@H:14]([OH:15])[CH2:13][C@H:9]1[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH:17]1(N=C=NC2CCCCC2)CCCC[CH2:18]1.N1C=CC=CC=1.FC(F)(F)C(O)=O>CS(C)=O.C(OCC)(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:16][C:14](=[O:15])[CH2:13][CH:9]1[C:10]([O:12][CH2:17][CH3:18])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.77 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@H](C(=O)O)C[C@@H](O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
2.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for two hours at that temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent
WASH
Type
WASH
Details
eluted with benzene-ethyl acetate (98:2 v/v)
CUSTOM
Type
CUSTOM
Details
thus the objective compound was obtained (yield: 7.1 lg)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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